7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid
Description
7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid is a heterocyclic compound featuring a benzothiadiazole core with a bromine substituent at position 7 and a sulfinic acid (-SO₂H) group at position 3. Benzothiadiazoles are electron-deficient aromatic systems widely used in materials science, pharmaceuticals, and organic synthesis due to their unique electronic properties and reactivity .
Properties
CAS No. |
41512-07-6 |
|---|---|
Molecular Formula |
C6H3BrN2O2S2 |
Molecular Weight |
279.1 g/mol |
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-sulfinic acid |
InChI |
InChI=1S/C6H3BrN2O2S2/c7-3-1-2-4(13(10)11)6-5(3)8-12-9-6/h1-2H,(H,10,11) |
InChI Key |
BOSFRVQSFBRYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the sulfinic acid group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The sulfinic acid group can be introduced using sulfinating agents like sodium sulfite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfinic acid group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-bromo-2,1,3-benzothiadiazole-4-sulfinic acid with key analogs, highlighting structural differences, physical properties, and applications:
*Calculated based on molecular formula.
Key Differences and Research Findings
Reactivity and Functionalization
- Sulfinic Acid vs. Sulfonyl Chloride : The sulfinic acid group (-SO₂H) is less reactive than sulfonyl chloride (-SO₂Cl) but serves as a precursor for oxidation reactions. Sulfonyl chlorides (e.g., CAS 41512-06-5) are pivotal in forming sulfonamides or sulfonate esters .
- Bromine Position : 4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) lacks the sulfinic acid group, making it a simpler substrate for cross-coupling reactions, such as Suzuki-Miyaura couplings to install aryl/heteroaryl groups .
Biological Activity
7-Bromo-2,1,3-benzothiadiazole-4-sulfinic acid (CAS 41512-07-6) is a compound of interest in biological research due to its potential therapeutic applications. It belongs to the benzothiadiazole family, which has been extensively studied for various biological activities, including enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific proteins, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiadiazole ring with a bromine atom and a sulfinic acid functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition. This property is particularly relevant in targeting protein-protein interactions (PPIs) such as those involving STAT3, a critical transcription factor in cancer progression .
- Interaction with Cysteine Residues : Studies indicate that this compound interacts with cysteine residues in proteins, particularly those in the SH2 domain of STAT3. This interaction is crucial for its inhibitory effects .
Inhibition of STAT3
Research has demonstrated that this compound acts as a selective inhibitor of STAT3 with an IC50 value of approximately 15.8 ± 0.6 µM . This selectivity is notable given the structural similarities between STAT1 and STAT3 .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | STAT3 | 15.8 ± 0.6 |
| Other analogs | STAT1 | >50 |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell processes, although specific IC50 values for various pathogens remain under investigation. Preliminary studies suggest effectiveness against certain strains of bacteria.
Study on Protein Inhibition
In a study aimed at exploring the inhibition of protein-protein interactions involving STAT3, researchers synthesized several benzothiadiazole derivatives. Among these, this compound emerged as a potent inhibitor due to its ability to covalently modify cysteine residues near the SH2 domain of STAT3 .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound could inhibit cell growth effectively. For instance, when tested against A549 lung cancer cells and MDA-MB-231 breast cancer cells, it exhibited significant cytotoxic effects comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
